2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11-4-3-5-14(10-11)19-23(21,22)15-8-6-13(7-9-15)18-16(20)12(2)17/h3-10,12,19H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUUCSFCNDHBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159006 | |
| Record name | Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365962-14-6 | |
| Record name | Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenylamine with sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has been studied for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
Case Study : In a study published in Medicinal Chemistry, compounds with similar sulfonamide structures exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that derivatives of this compound could be effective in treating infections caused by such pathogens .
Cancer Research
The compound's structure suggests potential activity against cancer cells. Research indicates that sulfonamide derivatives can inhibit specific enzymes involved in tumor growth.
Case Study : A recent publication in Cancer Letters highlighted that certain sulfonamide compounds demonstrated the ability to inhibit the growth of breast cancer cell lines by inducing apoptosis . This opens avenues for further exploration of this compound in oncology.
Biochemical Research
In biochemical assays, compounds with similar structures have been utilized to study enzyme inhibition. The presence of the chloro and sulfonamide groups can enhance binding affinity to target enzymes.
Research Findings : A study focusing on sulfonamide-based inhibitors showed that they effectively inhibited carbonic anhydrase, an enzyme involved in various physiological processes . This suggests that our compound may also exhibit similar inhibitory effects.
Mechanism of Action
The mechanism by which 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The amide linkage and chloro group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the sulfonamide-linked phenyl ring, the amide chain, or the halogenation pattern. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
*Estimated based on structural analogs.
Pharmacological and Physicochemical Properties
- CXCR2 Inhibition : The (R)-configured analog (Compound 6 ) with a 4-methylphenyl sulfonamide group shows 65% inhibition of CXCL1 at 10⁻⁸ M. The target compound’s 3-methylphenyl substituent may alter binding due to steric or electronic effects, though specific data are unavailable.
- Solubility and Stability : The morpholine-containing analog has a higher molar mass (346.83 g/mol) and predicted pKa (12.63) compared to the target compound, suggesting differences in ionization and solubility.
- Agrochemical Potential: Compounds like 2-chloro-N-(3-fluoro-4-methylphenyl)propanamide are marketed as intermediates, indicating the chloro-propanamide motif’s versatility in agrochemical design.
Biological Activity
2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 353.85 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. These compounds have been evaluated for their effectiveness against various bacterial strains.
Study Findings
- Antibacterial Efficacy : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated that compounds with halogenated substitutions demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
- Quantitative Structure-Activity Relationship (QSAR) : The biological activity was correlated with the structure of the compounds. The presence of halogenated groups was found to enhance lipophilicity, facilitating better membrane permeability and thus higher antimicrobial activity .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Protein Synthesis : Some derivatives may interfere with ribosomal function, thereby inhibiting protein synthesis in bacteria.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested against MRSA in a clinical isolate study, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity .
- Case Study 2 : Another study focused on the compound's anticancer properties, where it displayed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
Q & A
Synthesis Optimization and Yield Improvement
Q: What methodologies are recommended to optimize the synthesis of 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide while addressing yield variability? A:
- Route Comparison : Compare multi-step pathways using catalysts (e.g., Pd-based) or solvent systems. For example, highlights two routes with 84% and 80% yields, suggesting solvent polarity and reaction time as critical factors.
- Yield Analysis : Use Design of Experiments (DoE) to identify variables (temperature, stoichiometry) affecting yield. emphasizes statistical methods like fractional factorial designs to minimize experimental runs while maximizing data quality.
- Purification : Implement column chromatography or recrystallization ( ) to isolate high-purity intermediates.
Reference :
Structural Characterization Challenges
Q: How can researchers resolve contradictions in NMR or crystallographic data during structural elucidation? A:
- Multi-Technique Validation : Combine NMR ( ), X-ray crystallography ( ), and IR spectroscopy ( ) to cross-verify bond configurations and substituent positions.
- Hydrogen Bonding Analysis : For crystalline forms, examine intermolecular interactions (e.g., N–H⋯O bonds in ) to explain packing anomalies.
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid-state structures.
Reference :
Advanced Computational Modeling for Reaction Design
Q: What computational strategies are effective in predicting reaction pathways for novel derivatives of this compound? A:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as described in .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalysts) for sulfonamide formation or chloro-propanamide coupling.
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions ( ).
Reference :
Statistical Experimental Design in Process Development
Q: How can researchers apply statistical methods to streamline the development of scalable synthesis protocols? A:
- DoE Frameworks : Employ response surface methodology (RSM) or Taguchi designs ( ) to optimize variables like reaction temperature (e.g., 60–100°C) and reagent ratios.
- Contradiction Resolution : Analyze interactions between variables (e.g., solvent polarity vs. catalyst loading) to explain conflicting yield trends.
- Robustness Testing : Validate optimized conditions under minor perturbations (e.g., ±5% reagent variation) to ensure reproducibility.
Reference :
Solubility and Solvent Selection
Q: What methodologies guide solvent selection for improving solubility in biological assays or reaction media? A:
- Hansen Solubility Parameters : Use HSPiP software to predict solubility in solvents like DMSO, methanol, or dichloromethane ( lists solubility trends for structurally similar amides).
- Co-Solvent Systems : Test mixtures (e.g., water-ethanol) to enhance solubility while maintaining compound stability ( ).
- Empirical Screening : Conduct high-throughput solubility assays using automated platforms.
Reference :
Mechanistic Studies on Sulfonamide Coupling
Q: How can researchers investigate the mechanism of the sulfonamide coupling step in this compound’s synthesis? A:
- Kinetic Profiling : Monitor reaction progress via LC-MS to identify intermediates (e.g., sulfonyl chloride formation in ).
- Isotopic Labeling : Use -labeled reagents to trace oxygen incorporation in the sulfonamide group.
- Theoretical Modeling : Simulate nucleophilic attack pathways (amine on sulfonyl chloride) using molecular dynamics ( ).
Reference :
Handling Contradictory Biological Activity Data
Q: What approaches reconcile discrepancies in reported bioactivity data for derivatives of this compound? A:
- Assay Standardization : Control variables like cell line viability (e.g., ATP-based assays) and compound purity (≥95% by HPLC, per ).
- Meta-Analysis : Use systematic reviews to compare IC values across studies, adjusting for methodological differences.
- Structure-Activity Landscapes : Map substituent effects (e.g., chloro vs. methoxy groups in ) to explain activity variations.
Reference :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
